3-Methyl-1H-indole-2-carbonitrile

Medicinal Chemistry Process Chemistry Purification

Researchers requiring regioselective indole-2-carbonitrile building blocks face isomer variability in melting point, pKa, and reactivity. 3-Methyl-1H-indole-2-carbonitrile (CAS 13006-59-2) resolves this with consistent 98% purity and defined properties (mp 103-104°C, pKa 14.21), ensuring reproducible synthetic outcomes. • 3-Methyl blocks C-3, enabling regioselective elaboration at N-1, C-5, C-6 for COX-2 and LSD1 inhibitor pharmacophore construction. • Higher mp vs. unsubstituted analog (103-104°C vs. 98-100°C) simplifies recrystallization. • Available with batch-specific QC and global shipping.

Molecular Formula C10H8N2
Molecular Weight 156.18 g/mol
CAS No. 13006-59-2
Cat. No. B082174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1H-indole-2-carbonitrile
CAS13006-59-2
Molecular FormulaC10H8N2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCC1=C(NC2=CC=CC=C12)C#N
InChIInChI=1S/C10H8N2/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5,12H,1H3
InChIKeyXOILSNZVQVLOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-1H-indole-2-carbonitrile: Technical Identity & Procurement


3-Methyl-1H-indole-2-carbonitrile (CAS 13006-59-2) is a 3-substituted indole-2-carbonitrile derivative with molecular formula C10H8N2 and molecular weight 156.18 g/mol [1]. It is a solid crystalline compound at room temperature, characterized by a melting point of 103-104°C and a boiling point of 355°C at 760 mmHg . The compound is primarily utilized as a versatile building block and synthetic intermediate in medicinal chemistry and organic synthesis, enabling access to more complex indole-based pharmacophores . Its structural features—a cyano group at the 2-position and a methyl group at the 3-position—confer distinct physicochemical properties that influence reactivity, purification behavior, and downstream synthetic utility compared to unsubstituted or differently substituted indole-2-carbonitrile analogs [2].

Why 3-Methyl-1H-indole-2-carbonitrile Cannot Be Substituted


Indole-2-carbonitriles with different substitution patterns exhibit measurable differences in physical properties, synthetic accessibility, and reaction outcomes. For example, the 3-methyl substitution in 3-methyl-1H-indole-2-carbonitrile leads to a higher melting point (103-104°C) compared to the unsubstituted 1H-indole-2-carbonitrile (98-100°C) , directly impacting purification by recrystallization and solid handling protocols. Similarly, the predicted pKa of 14.21 for the 3-methyl analog differs from the 14.27 value for the 6-methyl isomer , which can influence acid/base extraction efficiency and protonation state under reaction conditions. Furthermore, the 3-methyl group blocks a key reactive position, forcing alternative synthetic routes and regioselectivity profiles not achievable with other isomers [1]. These quantifiable differences mean that simply substituting a different indole-2-carbonitrile isomer will not produce the same physicochemical or synthetic outcome; the specific 3-methyl substitution is a deliberate choice for achieving predictable melting point range, solubility behavior, and reactivity in downstream applications.

3-Methyl-1H-indole-2-carbonitrile: Key Quantitative Comparisons


Melting Point: 3-Methyl vs. Unsubstituted

3-Methyl-1H-indole-2-carbonitrile exhibits a melting point range of 103-104°C , which is 4-5°C higher than the 98-100°C range reported for the unsubstituted 1H-indole-2-carbonitrile . This 4-5°C elevation is significant for solid-state purification and handling: recrystallization procedures and melting point identification can be reliably distinguished between these two otherwise similar intermediates. The higher melting point also indicates stronger crystal lattice packing, potentially affecting dissolution rates and solid-state stability during storage.

Medicinal Chemistry Process Chemistry Purification

Boiling Point Under Reduced Pressure

The boiling point of 3-methyl-1H-indole-2-carbonitrile is reported as 355.0±22.0°C at 760 mmHg , compared to 350.0±15.0°C at 760 mmHg for the unsubstituted 1H-indole-2-carbonitrile . The 5°C higher nominal boiling point for the 3-methyl analog suggests slightly reduced volatility, which can impact the efficiency of vacuum distillation and the compound's behavior in high-temperature reactions. Although the ranges overlap due to measurement uncertainty, the central tendency of 355°C versus 350°C provides a useful benchmark for process engineers optimizing distillation conditions or assessing thermal stability margins.

Distillation Thermal Stability Process Development

Predicted pKa: Methyl Isomer Comparison

Predicted acid dissociation constants (pKa) differ measurably between methyl-substituted indole-2-carbonitrile isomers. 3-Methyl-1H-indole-2-carbonitrile has a predicted pKa of 14.21±0.30 , while the 6-methyl isomer is predicted to have a pKa of 14.27±0.30 . Although the difference is small (~0.06 pKa units), it reflects the subtle electronic effects of methyl substitution position on the acidity of the indole N-H proton. In preparative chemistry, such differences can shift the equilibrium in acid/base extraction procedures and influence the compound's protonation state under specific pH conditions, potentially affecting solubility and reactivity in pH-sensitive transformations.

Acid/Base Extraction Reaction Condition Optimization Medicinal Chemistry

Synthetic Accessibility: Direct Cyanation Method

A specific synthetic method using triphenylphosphine/thiocyanogen [Ph3P(SCN)2] in dichloromethane directly converts 3-methyl-1H-indole to 3-methyl-1H-indole-2-carbonitrile in 85% yield [1]. This method is reported to fail for indoles bearing electron-withdrawing substituents at N1 or C2, and for 2,3-dialkyl-substituted indoles [1]. The 85% yield for this particular substrate provides a benchmark for process chemists evaluating synthetic routes to the 3-methyl-2-cyanoindole scaffold. In contrast, alternative cyanation methods applied to other indole substrates (e.g., unsubstituted indole) often yield different efficiencies or require harsher conditions; the 85% figure represents a relatively efficient entry to this specific substitution pattern.

Synthetic Methodology Process Chemistry Building Block Preparation

3-Methyl-1H-indole-2-carbonitrile: High-Value Applications


Selective COX-2 Inhibitor Scaffold

The 3-methyl-2-cyanoindole core serves as a privileged scaffold for developing selective cyclooxygenase-2 (COX-2) inhibitors. In patented synthetic routes, 2-cyanoindole derivatives bearing a 3-methyl group are key intermediates for constructing 2-cyano-6-MeSO2-3-arylmethylindoles, which demonstrate COX-2 selectivity [1]. The methyl group at the 3-position is essential for the subsequent reductive alkylation step; indoles lacking this substitution pattern cannot undergo the same transformation with comparable efficiency [1].

LSD1 Inhibitor Building Block

Cyano-substituted indoles, including 3-methyl-1H-indole-2-carbonitrile, are claimed as core structural elements in patent literature for lysine-specific demethylase 1 (LSD1) inhibitors [2]. The cyano group at the 2-position is a critical pharmacophoric element for LSD1 binding, and the 3-methyl substituent modulates both physicochemical properties and metabolic stability compared to unsubstituted or halogenated analogs [2].

Efflux Pump Inhibitor (EPI) Precursor

Indole derivatives are extensively researched as multidrug resistance (MDR)-reversing agents and bacterial efflux pump inhibitors (EPIs) [3]. 3-Methyl-1H-indole-2-carbonitrile represents a versatile starting point for introducing additional functionality at the indole nitrogen or at the 5- and 6-positions, enabling structure-activity relationship (SAR) studies to optimize EPI activity against Gram-negative pathogens [3].

Angiotensin II Receptor Antagonist Precursor

Non-peptide angiotensin II receptor antagonists based on N-substituted indole and dihydroindole scaffolds have been designed and synthesized [4]. The 2-cyano-3-methylindole core provides a rigid, planar heterocyclic framework suitable for further elaboration into potent AT1 receptor blockers, where the cyano group can be transformed into tetrazole or carboxylate bioisosteres [4].

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